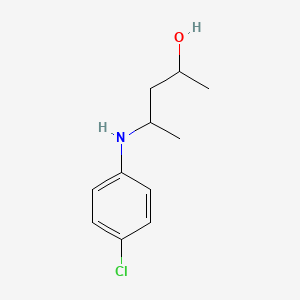![molecular formula C16H15NO4S2 B14171410 [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate CAS No. 182119-04-6](/img/structure/B14171410.png)
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate is a complex organic compound that features a chromenyl group, a morpholine ring, and a carbodithioate moiety
Méthodes De Préparation
The synthesis of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxo-2H-chromen-3-yl acetic acid with morpholine and carbon disulfide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the chromenyl group, depending on the reagents and conditions used.
Applications De Recherche Scientifique
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structural features.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate involves its interaction with biological targets such as enzymes and proteins. The chromenyl group can intercalate with DNA, while the morpholine ring can form hydrogen bonds with amino acid residues in proteins. The carbodithioate moiety can chelate metal ions, affecting the activity of metalloenzymes .
Comparaison Avec Des Composés Similaires
Similar compounds to [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate include:
2-(2-Oxo-2H-chromen-3-yl)acetic acid: This compound shares the chromenyl group but lacks the morpholine and carbodithioate moieties.
Morpholine-4-carbodithioate derivatives: These compounds have the morpholine and carbodithioate groups but differ in the substituents attached to the morpholine ring.
Chromen-3-yl derivatives: These compounds have various substituents on the chromenyl group, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of the chromenyl, morpholine, and carbodithioate groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
182119-04-6 |
|---|---|
Formule moléculaire |
C16H15NO4S2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
[2-oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C16H15NO4S2/c18-13(10-23-16(22)17-5-7-20-8-6-17)12-9-11-3-1-2-4-14(11)21-15(12)19/h1-4,9H,5-8,10H2 |
Clé InChI |
OVMPRHWKZOUBKS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)SCC(=O)C2=CC3=CC=CC=C3OC2=O |
Solubilité |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



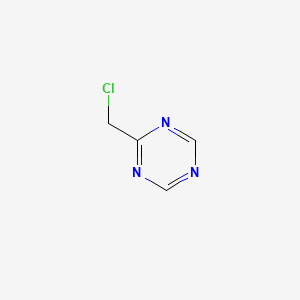

![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
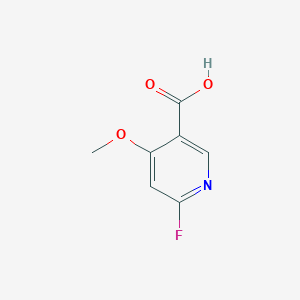
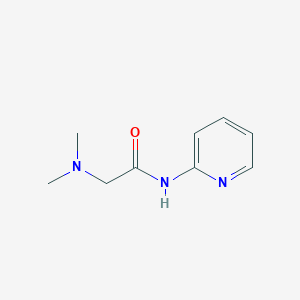
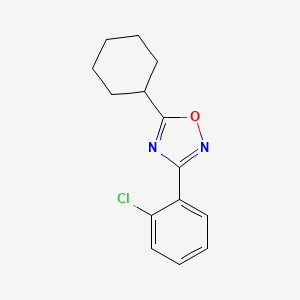

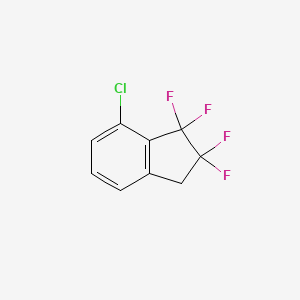

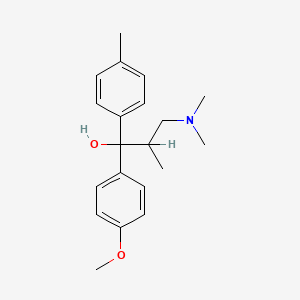
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
